molecular formula C21H24N8O2S2 B14928972 4-(1-benzyl-1H-pyrazol-4-yl)-5-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-4H-1,2,4-triazole-3-thiol

4-(1-benzyl-1H-pyrazol-4-yl)-5-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B14928972
M. Wt: 484.6 g/mol
InChI Key: ULPMSKXXKGTFLL-UHFFFAOYSA-N
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Description

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple heterocyclic rings, including pyrazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorosulfonic acid, bromine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride

Uniqueness

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups.

Properties

Molecular Formula

C21H24N8O2S2

Molecular Weight

484.6 g/mol

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N8O2S2/c1-26-15-19(11-22-26)33(30,31)28-9-5-8-17(13-28)20-24-25-21(32)29(20)18-10-23-27(14-18)12-16-6-3-2-4-7-16/h2-4,6-7,10-11,14-15,17H,5,8-9,12-13H2,1H3,(H,25,32)

InChI Key

ULPMSKXXKGTFLL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C3=NNC(=S)N3C4=CN(N=C4)CC5=CC=CC=C5

Origin of Product

United States

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